molecular formula C12H17ClN2O B7829623 Piperidine, 1-(2-aminobenzoyl)-, monohydrochloride

Piperidine, 1-(2-aminobenzoyl)-, monohydrochloride

Cat. No.: B7829623
M. Wt: 240.73 g/mol
InChI Key: QFBWKQOBJXFPHF-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-aminobenzoyl)-, monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula C5H11N. The compound is a derivative where a 2-aminobenzoyl group is attached to the piperidine ring, and it is further modified with a hydrochloride group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine and 2-aminobenzoic acid are the primary starting materials.

  • Reaction Steps: The synthesis typically involves the formation of an amide bond between piperidine and 2-aminobenzoic acid. This can be achieved through a condensation reaction.

  • Conditions: The reaction is usually carried out in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

  • Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the increased quantities of reactants, and the reaction conditions are optimized for maximum yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Types of Reactions:

  • Oxidation: Piperidine derivatives can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions at the piperidine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Piperidone derivatives.

  • Reduction Products: Piperidine derivatives with reduced functional groups.

  • Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Piperidine derivatives are used in organic synthesis as intermediates for the preparation of more complex molecules. Biology: These compounds can be used as probes to study biological systems, particularly in the context of enzyme inhibition. Medicine: Piperidine derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: They are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Piperidine, 1-(2-aminobenzoyl)-, monohydrochloride exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Piperidine

  • 2-aminobenzoic acid

  • Other piperidine derivatives

Uniqueness: Piperidine, 1-(2-aminobenzoyl)-, monohydrochloride is unique due to its specific structural features, such as the presence of the 2-aminobenzoyl group and the hydrochloride modification. These features can influence its reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

(2-aminophenyl)-piperidin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14;/h2-3,6-7H,1,4-5,8-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBWKQOBJXFPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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